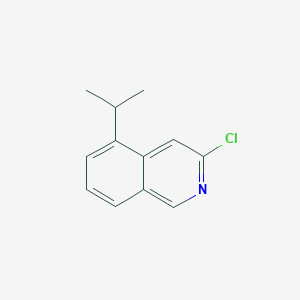
3-Chloro-5-isopropyl-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-isopropyl-isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isopropyl-isoquinoline can be achieved through several methods. One common approach involves the use of Friedel-Crafts acylation followed by cyclization and chlorination. The general steps are as follows:
Friedel-Crafts Acylation: An aromatic compound undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cyclization: The acylated product undergoes cyclization to form the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of microwave irradiation and solvent-free conditions can also be explored to enhance reaction rates and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-isopropyl-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its reduced form.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and reduced isoquinoline compounds .
Aplicaciones Científicas De Investigación
3-Chloro-5-isopropyl-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound with a similar structure but without the chloro and isopropyl substituents.
Quinoline: A related compound with a nitrogen atom at a different position in the ring system.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
3-Chloro-5-isopropyl-isoquinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the chloro and isopropyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H12ClN |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
3-chloro-5-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-5-3-4-9-7-14-12(13)6-11(9)10/h3-8H,1-2H3 |
Clave InChI |
JIMRVGUJYYXPTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=CN=C(C=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


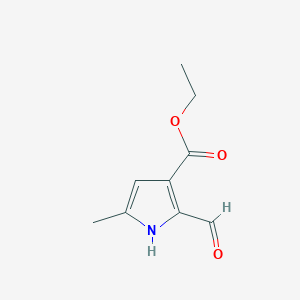
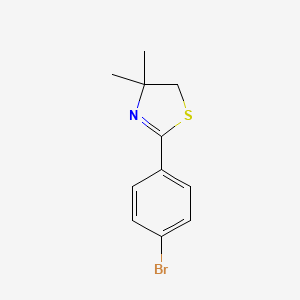
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
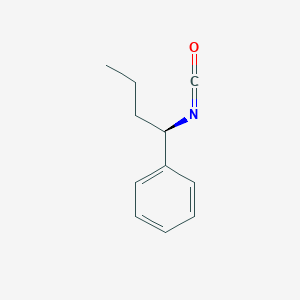
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
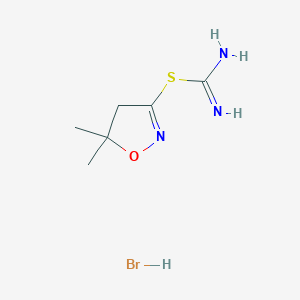
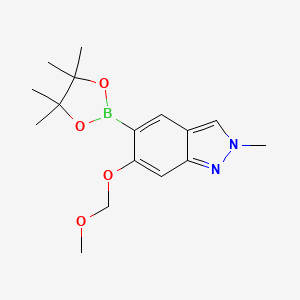
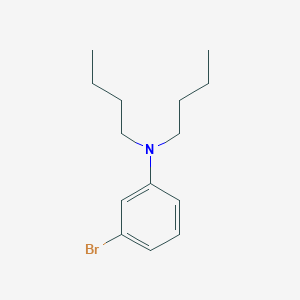

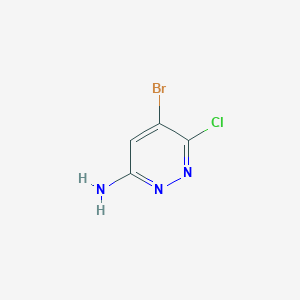
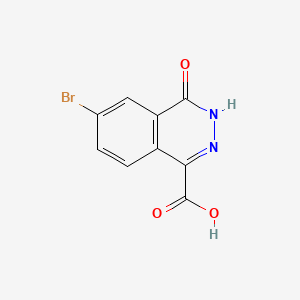
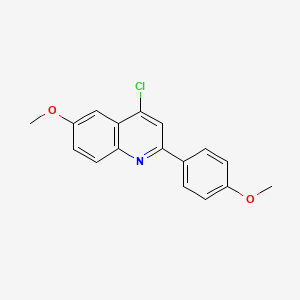
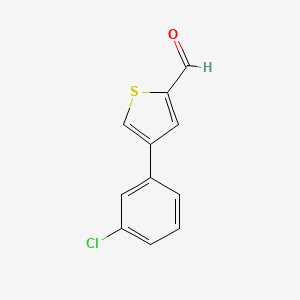
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
